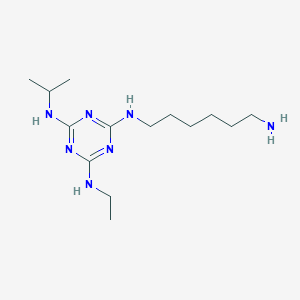
1-(2-Amino-4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Amino-4-fluorophenyl)ethanone” is also known as "2-amino-4-fluoroacetophenone" . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular formula of “1-(2-Amino-4-fluorophenyl)ethanone” is C8H8FNO . The InChI representation is InChI=1S/C8H8FNO/c9-7-3-1-6 (2-4-7)8 (11)5-10/h1-4H,5,10H2 . The Canonical SMILES representation is C1=CC (=CC=C1C (=O)CN)F .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Amino-4-fluorophenyl)ethanone” is 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 43.1 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : 1-(4-Fluorophenyl)ethanol, a derivative of 1-(2-Amino-4-fluorophenyl)ethanone, is used in the synthesis of antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. The synthesis process involves bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells, highlighting its utility in producing chiral alcohols necessary for drug development (ChemChemTech, 2022).
Synthesis of Pyrazolopyridines : The compound is involved in the synthesis of various bicyclic systems, including pyrazolopyridines, via a three-component coupling process. This method demonstrates the compound's versatility in the preparation of combinatorial libraries for scaffold decoration (Heterocycles, 2008).
Antimicrobial Activity : The synthesis of novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, a related compound, has been reported. These bases have demonstrated notable in vitro antimicrobial activity, showcasing the potential of derivatives of 1-(2-Amino-4-fluorophenyl)ethanone in antimicrobial applications (Heliyon, 2019).
Photophysical Properties
Photophysics Study : The photophysical properties of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), a related compound, have been studied, particularly focusing on the large edge-excitation-red-shift of its fluorescence in a rigid ethanol medium. Such studies are essential for understanding the behavior of similar compounds under different conditions (Spectrochimica Acta Part A, 2001).
Fluorescence and Absorption Properties : A study on the molecular structure, vibrational frequencies, and corresponding vibrational assignments of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the charge transfer within the molecule and its potential role in nonlinear optics. This research also suggests its potential as an anti-neoplastic agent through molecular docking studies (Spectrochimica Acta Part A, 2015).
Pharmaceutical Applications
Antimalarial Agent Metabolite Identification : 1-(2-Amino-4-fluorophenyl)ethanone derivatives have been used in the identification of polar metabolites of antimalarial agents, demonstrating its utility in drug development and pharmacokinetic studies (Drug Metabolism and Disposition, 2016).
Synthesis of NK1 Receptor Antagonist : The compound is involved in the efficient stereoselective synthesis of Aprepitant, an NK1 receptor antagonist. This showcases its role in the synthesis of clinically relevant drugs, highlighting the importance of such compounds in medicinal chemistry (Journal of the American Chemical Society, 2003).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQOICFEKCNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
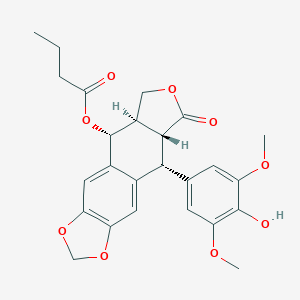

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
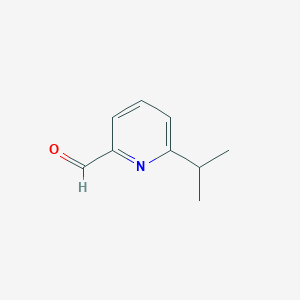
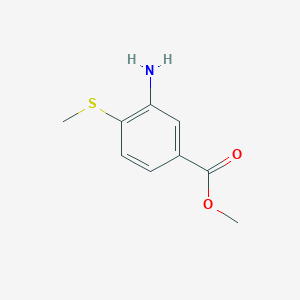
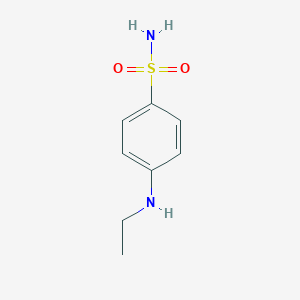

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
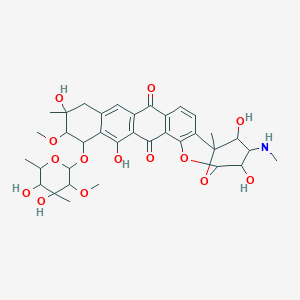
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
